

Gypenoside XLIX: A Toxicological and Pharmacological Whitepaper

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Compound of Interest

Compound Name: *gypenoside XLIX*

Cat. No.: *B15543985*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological and pharmacological data available for **Gypenoside XLIX**, a prominent dammarane-type glycoside isolated from *Gynostemma pentaphyllum*. This document is intended to serve as a resource for researchers and professionals involved in the fields of natural product chemistry, pharmacology, and drug development.

Executive Summary

Gypenoside XLIX, a major active component of the traditional medicinal herb *Gynostemma pentaphyllum*, has garnered significant scientific interest for its diverse pharmacological activities.^[1] Extensive research highlights its potent anti-inflammatory, antioxidant, and metabolic regulatory properties. These effects are primarily mediated through the modulation of key cellular signaling pathways, including the inhibition of the pro-inflammatory NF-κB pathway and the activation of the metabolic regulator PPAR-α.^{[2][3]}

Despite the promising therapeutic potential, a formal toxicological profile for purified **Gypenoside XLIX** is not well-established in publicly available literature. Safety data is primarily derived from studies on standardized extracts of *Gynostemma pentaphyllum*. These studies collectively suggest a low toxicity profile for gypenoside-containing extracts, with high doses being well-tolerated in acute, subchronic, and chronic animal studies. However, the absence of specific data on the purified compound necessitates a cautious approach to its clinical

development. This guide synthesizes the available preclinical data to inform future research and development efforts.

Toxicological Profile

Direct toxicological studies on isolated **Gypenoside XLIX** are limited. A safety data sheet for **Gypenoside XLIX** indicates that no data is available for acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, germ cell mutagenicity, carcinogenicity, or reproductive toxicity.^[4]

However, safety assessments of various *Gynostemma pentaphyllum* extracts, which contain **Gypenoside XLIX** as a component, provide valuable insights into the potential safety of this class of compounds. These studies consistently demonstrate a low level of toxicity.

Table 1: Summary of Toxicological Studies on *Gynostemma pentaphyllum* Extracts

Study Type	Test Substance	Animal Model	Dose(s)	Duration	Key Findings	Reference
Acute Oral Toxicity	Standardized Water Extract (6% gypenosides)	Female Sprague-Dawley Rats	5000 mg/kg (single dose)	14 days	No mortality or toxic signs observed. LD50 > 5000 mg/kg.	[1]
Acute Oral Toxicity	Hydrogen-Rich G. pentaphyllum Distillate	Male & Female Sprague-Dawley Rats	2500 and 5000 mg/kg (single dose)	14 days	No mortality or compound-related adverse effects. NOAEL > 5000 mg/kg.	[5][6]
Subchronic Toxicity	Standardized Water Extract (6% gypenosides)	Male & Female Sprague-Dawley Rats	1000 mg/kg/day	90 days	No lethal or harmful effects. Minor changes in some blood parameters were within normal physiological ranges.	[1]
Chronic Toxicity	Water Extract	Wistar Rats	Up to 750 mg/kg/day	6 months	No significant dose-related	[7][8]

toxic
effects
observed.

Key Observations:

- Acute Safety: Single oral doses of *G. pentaphyllum* extracts up to 5000 mg/kg did not result in mortality or signs of toxicity in rats.[\[1\]](#)[\[5\]](#)[\[6\]](#)
- Repeated Dose Safety: Long-term administration of extracts at doses up to 1000 mg/kg/day for 90 days and 750 mg/kg/day for 6 months did not produce significant toxic effects in rats.
[\[1\]](#)[\[7\]](#)[\[8\]](#)
- No-Observed-Adverse-Effect Level (NOAEL): For a hydrogen-rich distillate, the NOAEL was determined to be above 5000 mg/kg in an acute study.[\[5\]](#)[\[6\]](#) For a standardized water extract, a 90-day study supports a NOAEL of at least 1000 mg/kg/day.[\[1\]](#)

Limitations: The available data is for extracts, not purified **Gypenoside XLIX**. The exact concentration of **Gypenoside XLIX** in these extracts is not always specified. Further studies, including genotoxicity assays (e.g., Ames test, micronucleus assay) and reproductive toxicity studies on the isolated compound, are required to establish a comprehensive safety profile.

Pharmacological Profile and Mechanism of Action

Gypenoside XLIX exhibits a range of pharmacological effects that are primarily linked to its anti-inflammatory and antioxidant activities. These effects are underpinned by its ability to modulate critical cellular signaling pathways.

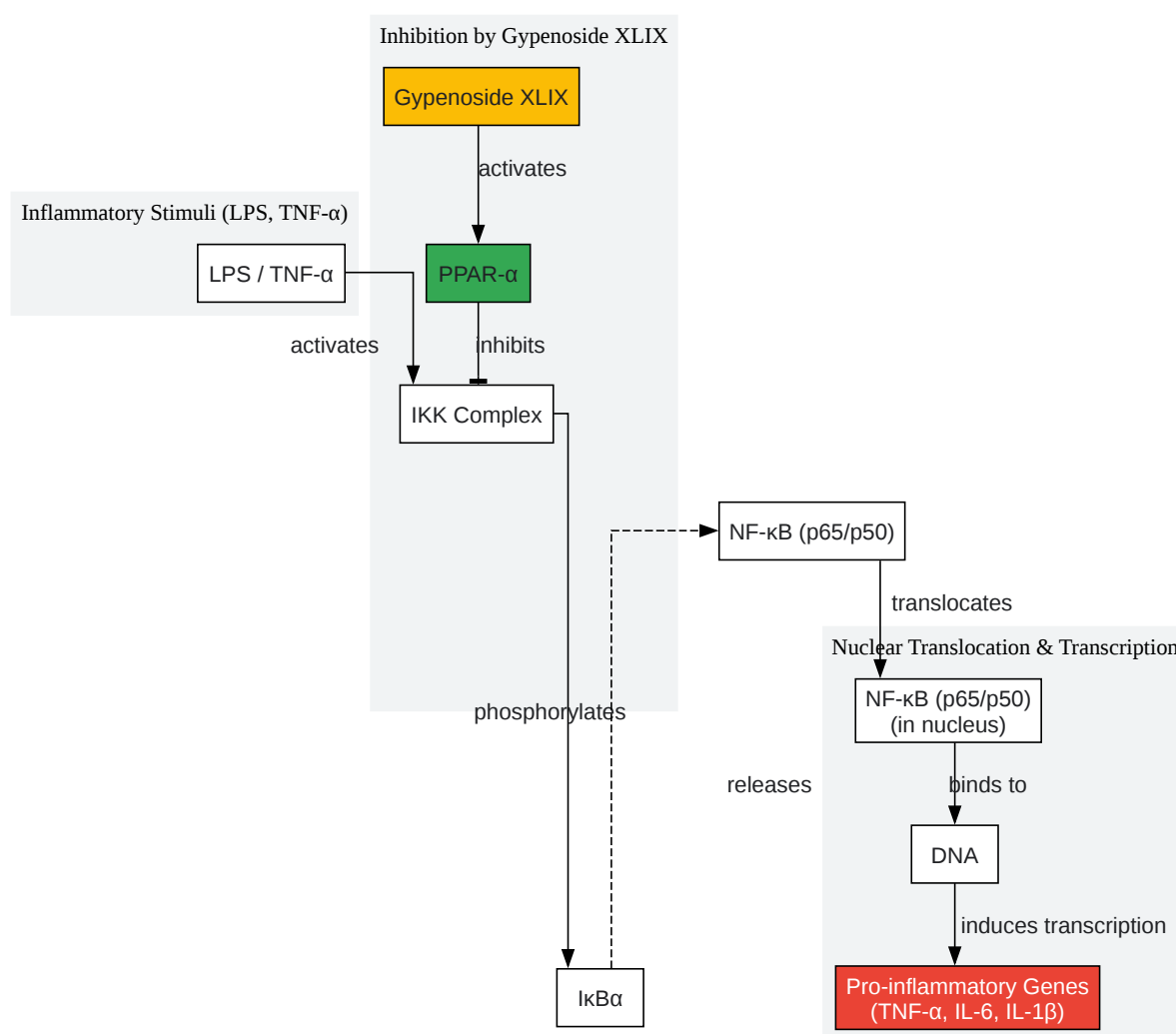
Table 2: Summary of Pharmacological Effects of **Gypenoside XLIX**

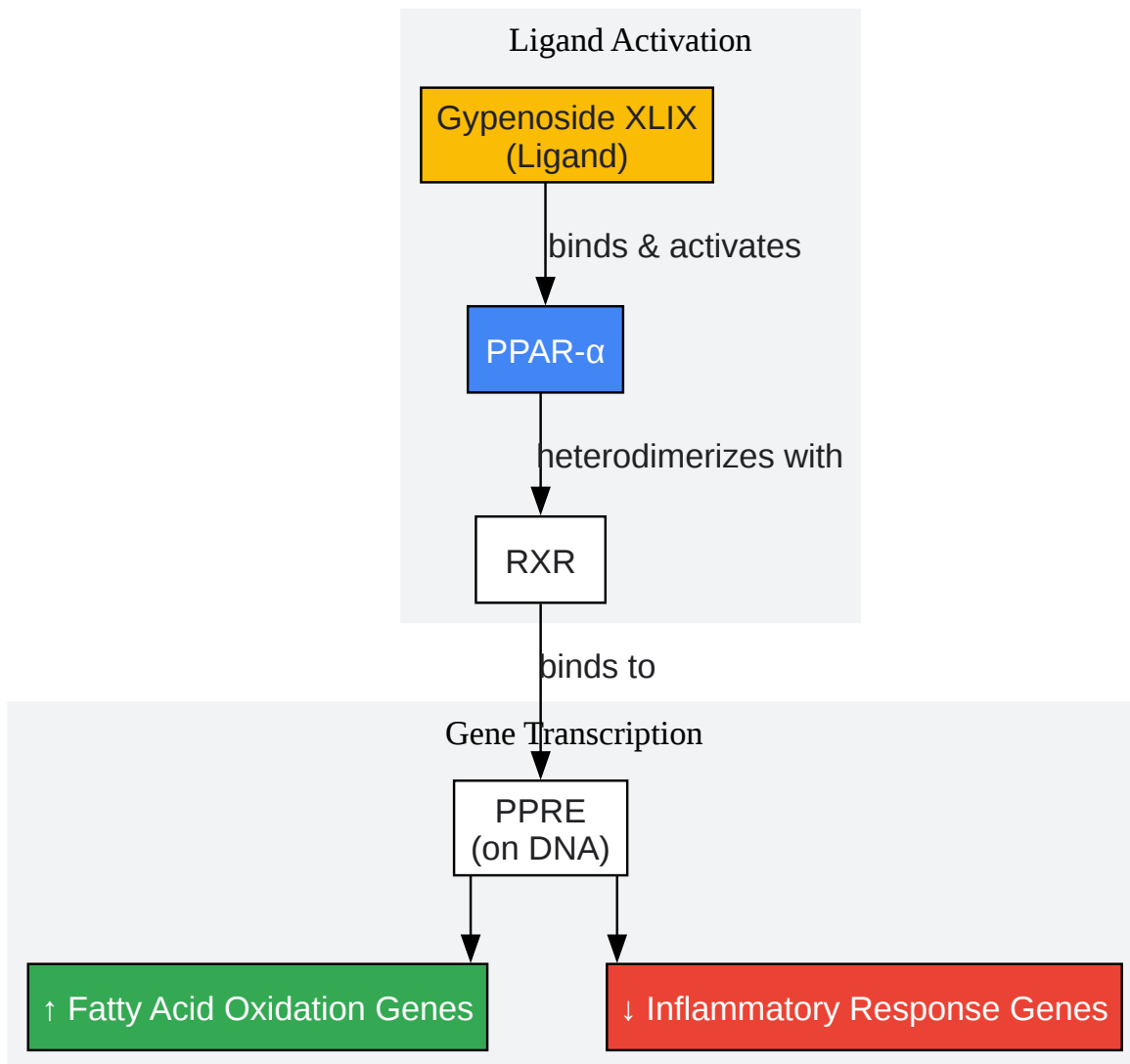
Pharmacologic al Effect	Model System	Key Findings	Potential Mechanism	Reference
Anti- Inflammatory	Human THP-1 monocytic cells; Murine macrophages	Inhibited LPS- induced NF-κB activation.[2][3] [9]	PPAR-α activation, inhibition of IκBα degradation and NF-κB p65 nuclear translocation.	[1][2][3][9]
Anti- Inflammatory	Human endothelial cells (HUVECs)	Inhibited TNF-α- induced VCAM-1 expression.[6]	PPAR-α dependent pathway.	[6]
Antioxidant	Sepsis-induced intestinal injury model	Reduced excessive accumulation of reactive oxygen species (ROS).	Activation of the Nrf2-Keap1 pathway.	[5]
Metabolic Regulation	Lipid-infused Sprague-Dawley rats	Improved insulin sensitivity and attenuated impairment of the IRS1/PI3K/Akt insulin signaling pathway.	Suppression of the IKKβ/NF-κB pathway.	[1]
Hepatoprotective	Cecum ligation and puncture (CLP)-induced liver injury in mice	Attenuated hepatic inflammatory injury and lipid accumulation.	Inhibition of TLR4-mediated NF-κB pathway, activation of PPAR-α.	[8]
Cardioprotective	ApoE-/- mice on a high-fat diet	Reduced atherosclerotic lesions.	Regulation of intestinal microbiota, alleviation of inflammation,	[10]

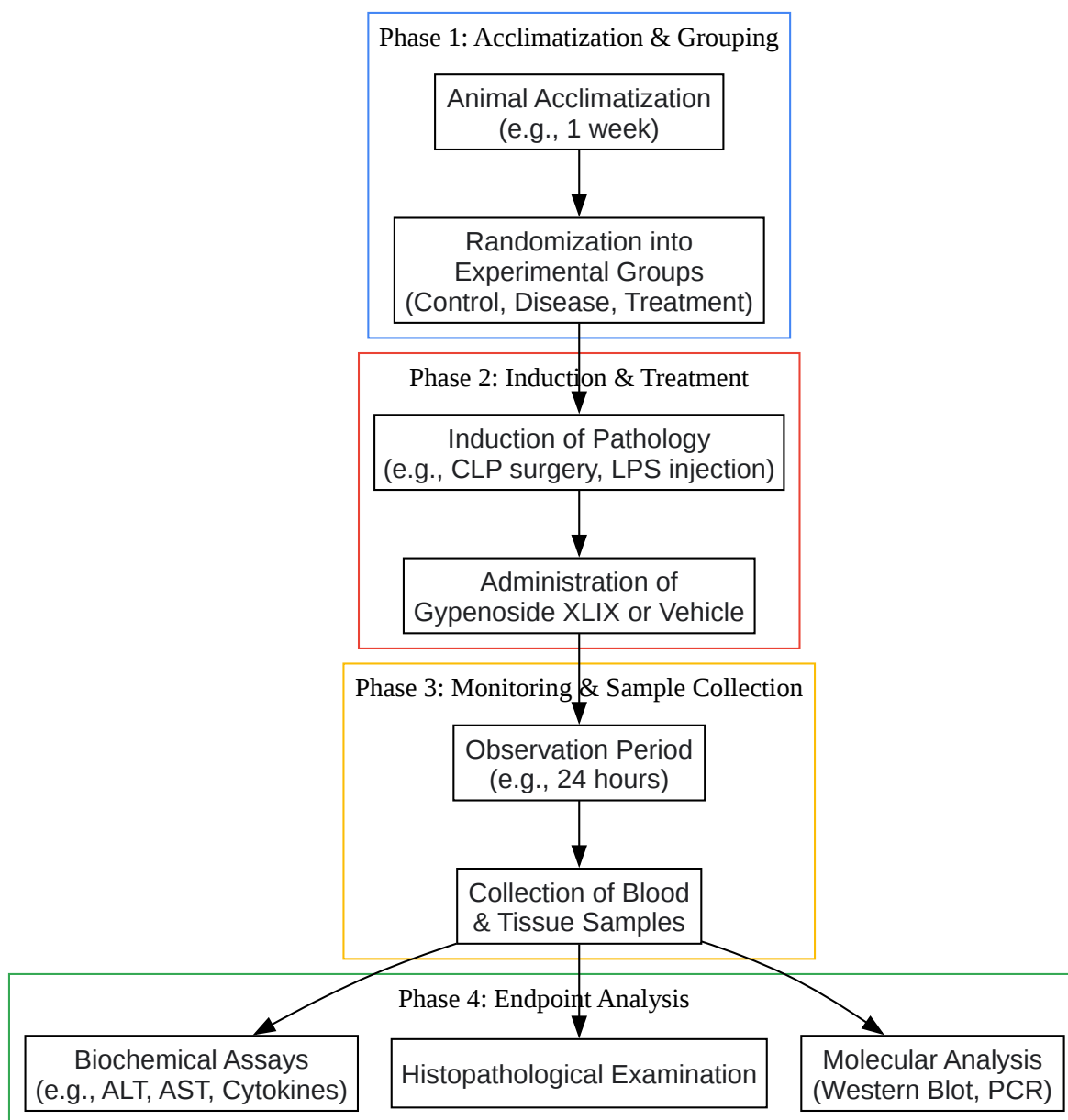
and restraint of
oxidative stress.

Key Signaling Pathways

Gypenoside XLIX demonstrates potent anti-inflammatory effects by inhibiting the nuclear factor-kappaB (NF- κ B) signaling pathway. It prevents the degradation of I κ B α , which in turn blocks the translocation of the active p65 subunit of NF- κ B into the nucleus. This action suppresses the transcription of pro-inflammatory genes like TNF- α , IL-1 β , and IL-6.[1] This inhibition has been shown to be dependent on its activation of PPAR- α . [2][3][9]







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